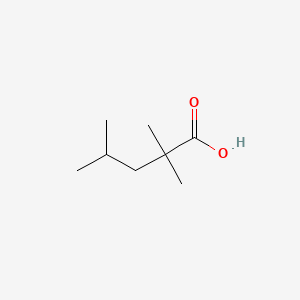

2,2,4-Trimethylpentanoic acid

Descripción

Propiedades

IUPAC Name |

2,2,4-trimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)5-8(3,4)7(9)10/h6H,5H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBUGGCJRMEOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235692 | |

| Record name | Valeric acid, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866-72-8 | |

| Record name | Valeric acid, 2,2,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valeric acid, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-trimethylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Methodology

- Substrates :

- Isobutyryl-CoA

- Methylmalonyl-CoA

- Enzymatic Catalysis :

- Polyketide synthase (PKS) enzymes are engineered to catalyze the condensation of these substrates.

- Reduction and Methylation Steps :

- The β-carbonyl formed during condensation is fully reduced to a methylene group.

- Methylation at the α-carbon completes the synthesis.

Host Organisms

Advantages

- Environmentally friendly process with renewable feedstocks.

- Potential for high stereoselectivity in producing chiral forms of the compound.

Alkaline Permanganate Oxidation of Alcohol Precursors

Another laboratory method involves oxidizing alcohol precursors to obtain the carboxylic acid.

Reaction Overview

- Starting Material : 2,2,4-Trimethyl-1-pentanol

- Reagent : Alkaline potassium permanganate (KMnO₄)

- Conditions : Reflux in an aqueous or alcoholic medium.

Key Steps

- Alcohol is oxidized to an aldehyde intermediate.

- Further oxidation yields the carboxylic acid.

Yield

- High purity (~98%) can be achieved with proper reaction control.

Data Table: Comparison of Preparation Methods

| Method | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Oxidation of Trimethylpentane | 2,2,4-Trimethylpentane | KMnO₄ or H₂CrO₄ | Acidic medium | ~90 | Simple setup; high yield |

| Catalytic Oxidation | Isooctane | Cobalt or manganese catalysts | High temp/pressure | High | Scalable; minimal by-products |

| Biosynthesis via PKS | Isobutyryl-CoA + Methylmalonyl-CoA | Engineered PKS enzymes | Microbial cultures | Variable | Renewable; environmentally friendly |

| Alkaline Permanganate Oxidation | 2,2,4-Trimethyl-1-pentanol | KMnO₄ | Reflux | ~98 | High purity |

Notes on Optimization

-

- Use spectroscopic methods (e.g., IR for C=O stretch at ~1700 cm⁻¹) to track product formation.

- Gas chromatography-mass spectrometry (GC-MS) ensures purity and identifies by-products.

Environmental Considerations :

- Transitioning from chemical oxidation to biosynthetic methods can reduce environmental impact.

- Recycling catalysts in industrial processes minimizes waste.

-

- Enhancing enzyme efficiency in biosynthetic pathways through genetic engineering.

- Developing greener chemical oxidants for laboratory synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2,2,4-Trimethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride, followed by reactions with nucleophiles.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alcohols.

Substitution: Acyl chlorides, esters, amides.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

- 2,2,4-Trimethylpentanoic acid serves as a crucial building block in the synthesis of various organic compounds. It can be transformed into ketones, aldehydes, alcohols, acyl chlorides, esters, and amides through oxidation, reduction, and substitution reactions.

High Octane Fuel Component

- The compound is recognized for its high octane rating, making it an important additive in fuel formulations. It can be converted into iso-octane, a valuable component in gasoline that enhances engine performance and reduces knocking .

Biological Applications

Metabolic Studies

- Research has shown that this compound is involved in various metabolic pathways. It acts as a substrate for enzymatic reactions and may undergo transformations that yield biologically active metabolites. Studies indicate its potential effects on renal transport mechanisms and interactions with proteins and enzymes due to its carboxylic acid functionality .

Therapeutic Potential

- Investigations into the therapeutic properties of this compound are ongoing. Its derivatives may exhibit pharmacological activities that could be harnessed for medical applications. The compound's role in metabolic pathways suggests potential implications for drug development and disease treatment.

Industrial Applications

Production of Specialty Chemicals

- In the chemical industry, this compound is utilized in the production of specialty chemicals and polymers. Its unique branching structure imparts distinct physical and chemical properties that are advantageous in various formulations.

Lubricants and Additives

- The compound is also employed as an additive in lubricants and fuels. Its presence improves the stability and performance of these products under high-temperature conditions.

Case Studies

-

Fuel Performance Enhancement

- A study demonstrated that incorporating this compound into fuel formulations significantly improved engine performance metrics such as horsepower output and fuel efficiency compared to standard gasoline blends.

-

Biochemical Interaction Research

- Research published in a peer-reviewed journal highlighted how this compound influences renal transport mechanisms. The findings suggested that its metabolites could impact both organic anion and cation transport systems within renal tissues.

-

Polymer Production Innovations

- A recent patent application described methods for synthesizing polymers using this compound as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical properties suitable for high-performance applications.

Mecanismo De Acción

The mechanism of action of 2,2,4-Trimethylpentanoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds are compared based on structure , physical properties , reactivity , and biological activity :

2,4,4-Trimethylpentanoic Acid

- Structure: Positional isomer of 2,2,4-trimethylpentanoic acid, differing in methyl group placement.

- Biological Activity :

- Synthesis : Likely derived from 2,2,4-trimethylpentane metabolites, though specific preparation details are less documented compared to the 2,2,4-isomer .

3-Hydroxy-2,2,4-Trimethylpentanoic Acid

- Structure : Hydroxylated derivative with a hydroxyl group at the third carbon (CAS: 35763-45-2) .

- Biological Activity: Inhibits PAH transport in renal tissues but with lower selectivity compared to 2,4,4-trimethylpentanoic acid .

3,5,5-Trimethylhexanoic Acid

- Structure : Longer carbon chain (C₉H₁₈O₂) with methyl groups at positions 3, 5, and 4.

- Synthesis : Produced via nitric acid-mediated reactions from 3,5,5-trimethylhexane-1,1-dithiol .

- Differentiation: Larger molecular size may influence solubility and metabolic pathways compared to pentanoic acid derivatives.

Structural and Functional Analysis

Research Findings and Mechanistic Insights

- Renal Transport Studies: 2,4,4-Trimethylpentanoic acid binds competitively to organic anion transporters, reducing PAH accumulation in renal tissues . In contrast, this compound exhibits non-selective inhibition, suggesting structural isomerism critically influences transporter affinity .

- Toxicological Implications :

- Both isomers may contribute to nephrotoxicity via α2u-globulin binding in male rats, though human relevance remains debated .

Actividad Biológica

2,2,4-Trimethylpentanoic acid (TMPA), also known as 2,2,4-trimethylpentanoate, is a branched-chain carboxylic acid with significant industrial applications and notable biological activities. This article explores its biological effects, metabolic pathways, and toxicity profiles based on diverse research findings.

- Molecular Formula : C₈H₁₆O₂

- Appearance : Colorless liquid with a distinctive odor.

- Applications : Used in the synthesis of high-octane fuels and various industrial chemicals.

Metabolism and Biological Activity

Research indicates that TMPA undergoes metabolic conversion primarily via cytochrome P-450 enzymes. The major metabolites include 2,4,4-trimethyl-2-pentanol, which has been implicated in various biological effects.

Metabolic Pathways

- Cytochrome P-450 Enzymes : TMPA is metabolized in the liver and kidneys, leading to the formation of several metabolites.

- Urinary Excretion : Significant amounts of metabolites are excreted in urine, indicating active metabolism and potential renal impact.

Toxicological Studies

Toxicity studies reveal that TMPA affects liver and kidney functions in animal models. Key findings from various studies are summarized below:

Case Studies

- Acute Inhalation Studies : Male and female F344 rats exposed to TMPA showed increased renal α2u-globulin levels after 24 hours, indicating potential nephrotoxic effects .

- Long-term Exposure Studies : In a study involving chronic exposure to TMPA, male rats exhibited a significant decrease in glomerular filtration rate (GFR) after four weeks compared to controls (0.41 ± 0.15 vs. 0.94 ± 0.30 mL/minute/100 g body weight) .

- Protein Binding Studies : Binding affinity studies demonstrated that TMPA's metabolites interact with renal proteins, impacting kidney function and suggesting potential for long-term renal damage .

Implications for Human Health

While there are no direct epidemiological studies on humans regarding TMPA exposure, the results from animal studies raise concerns about its potential health impacts. The accumulation of α2u-globulin in male rats suggests a mechanism for nephrotoxicity that may be relevant for risk assessments regarding human exposure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,4-trimethylpentanoic acid in laboratory settings?

- Methodological Answer : The primary synthesis involves alkaline permanganate oxidation of 2,2,4-trimethyl-1-pentanol, yielding 98.6% purity (glc area percent). Key steps include reflux conditions, followed by purification via fractional distillation or recrystallization to isolate the carboxylic acid product . Alternative routes may involve catalytic oxidation of branched alkanes, though these require optimization for selectivity.

Q. How is the structure of this compound confirmed using spectroscopic and chromatographic methods?

- Methodological Answer : Structural confirmation relies on:

- NMR : H NMR identifies methyl branching (δ ~0.8–1.2 ppm for tertiary CH) and the carboxylic proton (δ ~10–12 ppm, broad). C NMR resolves quaternary carbons (δ ~35–40 ppm) and the carbonyl group (δ ~170–180 ppm).

- IR : A strong C=O stretch at ~1700 cm confirms the carboxylic acid group.

- Chromatography : GC-MS or HPLC with reference standards validates purity and retention indices .

Q. What are the IUPAC naming conventions for branched carboxylic acids like this compound?

- Methodological Answer : The IUPAC name is derived by numbering the longest carbon chain containing the carboxylic acid group (pentanoic acid). Substituents (methyl groups) are assigned the lowest possible numbers: "2,2,4-trimethyl" indicates methyl branches at carbons 2 (two groups) and 4. Common naming (e.g., β-methyl derivatives) is less precise and not recommended for research documentation .

Advanced Research Questions

Q. What are the metabolic pathways and major metabolites of this compound in mammalian models?

- Methodological Answer : In rats, oral administration results in high absorption (60–70% urinary excretion) and hepatic oxidation to metabolites such as 2,2,4-trimethylpentanols and hydroxypentanoic acids. Gender-specific differences in metabolite distribution (e.g., higher kidney concentrations in males) suggest hormonal influences on CYP450 enzyme activity. Analytical methods include LC-MS/MS for metabolite profiling and isotopic labeling to track metabolic flux .

Q. How does the steric hindrance of this compound influence its reactivity in esterification or amidation reactions?

- Methodological Answer : The branched structure reduces nucleophilic attack efficiency due to steric crowding near the carboxyl group. Computational studies (e.g., DFT) model transition states to predict reaction barriers. Experimental optimization involves using bulky catalysts (e.g., DMAP) or elevated temperatures to overcome kinetic limitations. For example, esterification with ethanol under acid catalysis requires prolonged reflux (>12 hrs) for >90% yield .

Q. What role does this compound play in bioenergy research, particularly in fuel additives or precursors?

- Methodological Answer : Its branched hydrocarbon backbone improves cetane numbers in diesel blends and reduces crystallization in biofuels. JBEI investigates its enzymatic production via engineered S. cerevisiae pathways, leveraging thioesterase enzymes to generate branched fatty acids. Challenges include low titers (<1 g/L), addressed via promoter engineering and substrate channeling .

Q. How can computational tools predict the environmental persistence and toxicity of this compound?

- Methodological Answer : QSAR models estimate biodegradation rates (e.g., EPI Suite) based on logP (experimental ~1.59) and molecular volume. Toxicity endpoints (e.g., LC) are predicted using ECOSAR, while molecular docking studies assess binding affinity to biological targets (e.g., PPAR-γ). Experimental validation involves Daphnia magna assays for acute toxicity and OECD 301B tests for biodegradability .

Contradictions and Limitations

- Synthetic Yields : While reports 98.6% purity via oxidation, scalability challenges (e.g., cost of permanganate reagents) are not addressed.

- Metabolite Detection : identifies gender-specific metabolites in rats, but human metabolic studies are absent, limiting translational relevance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.